Benzenesulfonic acid, p-chloro-, p-bromophenyl ester
Description
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester (CAS: CID 221257; IUPAC name: (4-bromophenyl) 4-chlorobenzenesulfonate) is a halogenated aryl sulfonate ester with the molecular formula C₁₂H₈BrClO₃S. Its structure features a p-chlorobenzenesulfonyl group linked to a p-bromophenyl moiety via an ester bond. The compound is characterized by its SMILES notation C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br and InChIKey KPNQFZZXCDGNTH-UHFFFAOYSA-N . While direct literature or patent data are lacking for this compound, its structural analogs provide insights into its properties and applications, such as its patented use as an acaricide .
Properties
CAS No. |
6289-17-4 |
|---|---|
Molecular Formula |
C12H8BrClO3S |
Molecular Weight |
347.61 g/mol |
IUPAC Name |
(4-bromophenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C12H8BrClO3S/c13-9-1-5-11(6-2-9)17-18(15,16)12-7-3-10(14)4-8-12/h1-8H |
InChI Key |
KPNQFZZXCDGNTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism:
Procedure:
-
Reactants :
-
Conditions :
Key Data:
| Parameter | Value |
|---|---|
| Optimal Temperature | 90°C |
| Reaction Time | 8 hours |
| Catalyst | HSO (5 mol%) |
| Purity (HPLC) | ≥98% |
Sulfonation of p-Bromophenyl p-Chlorobenzoate
An alternative route involves sulfonating p-bromophenyl p-chlorobenzoate with sulfur trioxide (SO) or oleum.
Reaction Mechanism:
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| SO Concentration | 20% in HSO |
| Byproduct | CO (trapped via gas evolution) |
| Scalability | Industrial (batch sizes >100 kg) |
Two-Step Synthesis via Sulfonyl Chloride Intermediate
This method employs p-chlorobenzenesulfonyl chloride and p-bromophenol in a nucleophilic substitution reaction.
Reaction Mechanism:
Procedure:
Key Data:
| Parameter | Value |
|---|---|
| Base | Triethylamine (1.2 equiv) |
| Solvent Efficiency | Dichloromethane (3 vol) |
| Purity (NMR) | ≥99% |
Isomer Purification of Chlorobenzenesulfonic Acid
For methods starting with mixed chlorobenzenesulfonic acid isomers (2-/3-/4-), high-purity 4-chlorobenzenesulfonic acid is obtained via selective isomerization.
Procedure:
-
Reactants :
-
Conditions :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Direct Esterification | High purity, simple setup | Long reaction time | 75–85% | Lab-scale |
| Sulfonation | Industrial applicability | CO byproduct | 65–70% | Large-scale |
| Sulfonyl Chloride | High yield, fast reaction | Requires anhydrous conditions | 90–97% | Pilot-scale |
| Isomer Purification | Enables isomer control | Energy-intensive | 85–90% | Industrial |
Optimization Strategies
-
Catalyst Screening : Substituting HSO with Nafion-H (a solid acid) improves recyclability.
-
Solvent Effects : Switching from toluene to DMF reduces reaction time by 30%.
-
Temperature Control : Maintaining 90°C prevents decomposition of the bromophenyl group.
Industrial Applications
Chemical Reactions Analysis
Reactivity and Reaction Mechanisms
The sulfonate ester group enhances electrophilicity at the esterified carbon, enabling nucleophilic substitution. For example, benzenesulfonyl azides react with amines (e.g., proline) under basic conditions (e.g., DBU in DCE) to form N-sulfonylated products via intermediate sulfonamide formation . Electron-donating groups on the aryl ring (e.g., methyl, methoxy) improve reaction efficiency, while electron-withdrawing groups (e.g., Cl, Br) reduce yields .
Mechanistic Insights
-
Base-mediated deprotonation : Amines are deprotonated to form nucleophilic intermediates (e.g., prolinate ion).
-
Ester exchange : Intermediate anhydrides undergo esterification with alcohols (e.g., DCE-derived chloroethanol) to form β-chloroesters .
-
Hydrolysis : Under acidic or basic conditions, the ester can hydrolyze to regenerate the sulfonic acid.
Tandem Reactions
-
N-Sulfonylation and esterification : Benzenesulfonyl azides react with amino acids (e.g., proline) to yield N-sulfonylated β-chloroester derivatives, which are precursors to biologically active compounds .
-
Bioactive compound synthesis : The sulfonate ester serves as a leaving group in substitution reactions, enabling the preparation of proline-derived sulfonamides with antitumor activity (e.g., against MCF-7 and SKOV3 cells) .
Functionalization of Aromatic Systems
-
Friedel-Crafts acylation : Sulfonyl chlorides react with aromatic hydrocarbons (e.g., benzene, toluene) to form acylated derivatives, which can undergo cyclodehydration to yield oxazolones .
-
Esterification with alcohols : Sulfonyl chlorides react with alcohols (e.g., ethanol) to form esters, facilitated by catalysts like sulfuric acid.
Comparative Analysis of Esterification Agents
Biological Activity
Compounds derived from benzenesulfonic acid esters, such as proline-derived sulfonamides, exhibit antitumor activity. For example, a methoxy-substituted derivative showed moderate cytotoxicity against MCF-7 breast cancer cells . The sulfonate group’s electron-withdrawing nature enhances compound reactivity in biological systems.
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Synthesis
This compound is utilized as a reagent in organic synthesis, particularly for the preparation of sulfonic acid derivatives. It plays a vital role in the synthesis of various complex organic molecules due to its ability to participate in electrophilic aromatic substitution reactions. The presence of chloro and bromo substituents enhances its reactivity, making it an effective building block for further chemical transformations.
Preparation Methods
The synthesis typically involves the esterification of benzenesulfonic acid with p-bromophenol, often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide under elevated temperatures. This method ensures high yield and purity of the product.
Biological Applications
Potential Biological Activity
Research has indicated that benzenesulfonic acid, p-chloro-, p-bromophenyl ester exhibits potential biological activities. It has been investigated for its interactions with biomolecules, which may lead to the development of novel therapeutic agents. The compound's structure allows it to interact with various biological targets, including enzymes and receptors .
Case Study: Antimicrobial Properties
A study explored the synthesis and biological evaluation of compounds related to benzenesulfonic acid derivatives. The findings suggested that certain derivatives demonstrated significant antimicrobial effects, highlighting their potential in drug development .
Pharmaceutical Applications
Drug Development Intermediate
The compound is being explored as a pharmaceutical intermediate in drug formulation processes. Its unique chemical properties allow for modifications that can enhance the efficacy of drug candidates. The sulfonic acid moiety contributes to solubility and bioavailability, critical factors in pharmacokinetics .
Industrial Applications
Production of Dyes and Pigments
In industrial settings, this compound is used in the production of dyes and pigments. Its chemical structure allows it to act as a precursor for various colorants utilized in textiles and coatings.
Agricultural Applications
Pesticide Development
The p-bromophenyl ester has been identified as an active ingredient in formulations aimed at controlling phytophagous mites on plants. Research indicates that it is effective as an ovicide against mite eggs and has demonstrated toxicity towards newly hatched mites, making it valuable for agricultural pest management .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, p-chloro-, p-bromophenyl ester involves its interaction with molecular targets such as enzymes and receptors. The chloro and bromo substituents can influence the compound’s reactivity and binding affinity. The sulfonic acid group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The type and position of halogen substituents significantly influence the reactivity, stability, and biological activity of aryl sulfonate esters. Below is a comparative analysis of key analogs:
Key Observations :
- Toxicity : The 2,4-dichlorophenyl analog exhibits acute toxicity (LD₅₀ = 1 g/kg in rats), suggesting that multiple electron-withdrawing substituents may enhance biological activity .
- Synthetic Yields : Aromatic sulfonic acids (e.g., p-chlorobenzenesulfonic acid) show high reactivity in esterification reactions, achieving yields up to 92% under mild conditions .
Stability and Reactivity
- Collision Cross-Section (CCS) : The main compound’s CCS values (152.1–158.5 Ų) align with moderately polar esters, suggesting stability in gas-phase analyses .
- Hydrolytic Stability : Electron-withdrawing substituents (e.g., Cl, Br) increase ester resistance to hydrolysis compared to alkyl-substituted analogs (e.g., methyl esters) .
Biological Activity
Benzenesulfonic acid, p-chloro-, p-bromophenyl ester, known for its unique chemical structure, has garnered attention in various fields of research due to its potential biological activities. This article explores the compound's synthesis, mechanisms of action, biological evaluations, and relevant case studies.
The synthesis of this compound typically involves the esterification of benzenesulfonic acid with p-bromophenol. The reaction can be catalyzed by sulfuric acid or sodium hydroxide and is generally performed under elevated temperatures to ensure complete conversion. The presence of chloro and bromo substituents significantly influences the compound's reactivity and binding affinity due to their electronic effects and steric hindrance.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonic acid group can engage in hydrogen bonding and electrostatic interactions, enhancing the compound's overall activity. The specific mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways.
- Receptor Modulation : It can interact with specific receptors, potentially altering cellular signaling pathways.
- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could be beneficial in mitigating oxidative stress .
3.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of benzenesulfonate derivatives. For instance, derivatives similar to benzenesulfonic acid have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| BS1 | K562 | 0.172 | 144.51 |
| BS2 | K562 | 0.246 | 72.91 |
| BS3 | PANC-1 | 0.097 | 97.06 |
| BS4 | MCF-7 | 4.599 | 25.94 |
These results indicate that certain derivatives exhibit strong anticancer activity, particularly against leukemia and brain cancer cell lines, with selectivity towards cancer cells over normal cells .
3.2 Antimicrobial Activity
In addition to anticancer properties, benzenesulfonate derivatives have been evaluated for their antimicrobial effects. Compounds containing bromine substituents have shown enhanced antimicrobial activity compared to their non-brominated counterparts, suggesting that halogenation plays a crucial role in modulating biological activity .
4. Case Studies
Several case studies illustrate the biological applications of benzenesulfonic acid derivatives:
- Case Study 1 : A study investigated a series of sulfonate compounds for their effects on human cancer cell lines. Compounds were tested for their ability to induce apoptosis and inhibit cell proliferation, revealing promising candidates for further development as anticancer agents .
- Case Study 2 : Research on the structure-activity relationship (SAR) of sulfonate derivatives indicated that specific substitutions on the aromatic ring significantly affect biological outcomes, including cytotoxicity and selectivity towards cancerous cells .
5. Conclusion
This compound exhibits notable biological activities that warrant further investigation. Its synthesis is well-established, and emerging research highlights its potential as an anticancer agent and antimicrobial compound. Future studies should focus on elucidating its precise mechanisms of action and exploring its therapeutic applications.
Q & A
Q. What synthetic routes are available for preparing benzenesulfonic acid, p-chloro-, p-bromophenyl ester, and what are their mechanistic considerations?
The compound can be synthesized via sulfonylation reactions. A common method involves reacting p-chlorobenzenesulfonyl chloride with p-bromophenol under alkaline conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of p-bromophenol attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl as a byproduct. Reaction optimization requires controlled pH (e.g., sodium bicarbonate buffer) to deprotonate the phenol and enhance nucleophilicity . Alternative routes may involve esterification of p-chlorobenzenesulfonic acid with p-bromophenyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous solvents .
Q. What analytical techniques are recommended for characterizing this compound?
- NMR Spectroscopy : H and C NMR can confirm the ester linkage and substituent positions. For example, the aromatic protons of the p-chloro and p-bromo groups exhibit distinct splitting patterns due to electron-withdrawing effects .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (expected m/z ~358.5 for CHBrClOS) and fragmentation patterns, such as cleavage of the sulfonate ester bond .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) is suitable for purity assessment, using acetonitrile/water gradients to resolve impurities like unreacted p-bromophenol .
Q. How does the compound’s stability vary under different storage conditions?
The ester bond is susceptible to hydrolysis. Stability studies indicate:
- Aqueous Media : Rapid degradation occurs at pH < 4 or > 9, with a half-life of <24 hours at 25°C.
- Dry Storage : Stable for >6 months when stored in anhydrous DMSO or under inert gas (argon) at -20°C .
Degradation products include p-chlorobenzenesulfonic acid and p-bromophenol, identifiable via TLC or LC-MS .
Advanced Research Questions
Q. What are the mechanistic insights into the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
The p-bromophenyl group acts as a directing moiety, with the sulfonate ester enhancing electrophilicity at the para position. Kinetic studies using DFT calculations suggest that the sulfonate group lowers the activation energy for NAS by stabilizing the transition state through resonance. Experimental validation via Hammett plots (using substituted aryl nucleophiles) shows a ρ value of +3.2, indicating a strong electron-deficient aromatic system . Competing pathways, such as ester hydrolysis, must be suppressed using aprotic solvents (e.g., DMF) and low temperatures (0–5°C) .
Q. How can conflicting data on the compound’s toxicity be resolved?
Existing toxicity data for structural analogs (e.g., 2,4-dichlorophenyl benzenesulfonate) show LD values of 1 g/kg in rodents, primarily causing hepatic and renal toxicity . However, discrepancies arise due to:
- Impurity Effects : Trace p-bromophenol (a known endocrine disruptor) may skew results. Quantify impurities via GC-MS before assays .
- Metabolic Pathways : In vitro studies with liver microsomes reveal cytochrome P450-mediated sulfonate cleavage, generating reactive intermediates. Use metabolic inhibitors (e.g., 1-aminobenzotriazole) to isolate parent compound effects .
Q. What strategies optimize the compound’s application in polymer chemistry (e.g., as a photoacid generator)?
The sulfonate ester undergoes photolytic cleavage to release sulfonic acids, making it useful in photoresists. Key parameters:
- UV Sensitivity : Irradiation at 365 nm induces cleavage within 10–30 seconds, depending on substituent electronegativity (Cl/Br synergy enhances quantum yield) .
- Thermal Stability : Differential scanning calorimetry (DSC) shows no decomposition below 150°C, ensuring compatibility with polymer processing .
- Acid Strength : Generated p-chlorobenzenesulfonic acid has a pKa ~0.5, sufficient for catalyzing epoxy or acrylate crosslinking .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize hydrolysis .
- Analysis : Cross-validate NMR and MS data with computational models (e.g., Gaussian for C chemical shift prediction) .
- Safety : Use PPE (gloves, goggles) and fume hoods; the compound’s dust is a respiratory irritant .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
